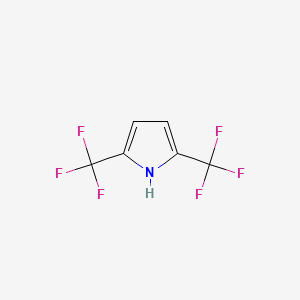

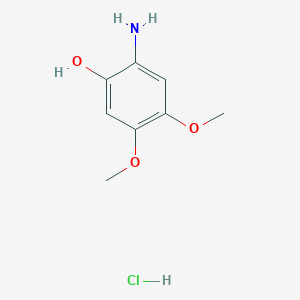

2-Amino-4,5-dimethoxyphenol hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves conventional spectroscopic techniques such as FT-IR and NMR, as well as single-crystal X-ray diffraction studies for structural elucidation . For example, the synthesis of a bicyclic ortho-aminocarbonitrile derivative is described, which shares the amino and methoxy functional groups with 2-Amino-4,5-dimethoxyphenol hydrochloride . Another related synthesis involves the reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran, indicating that 2-Amino-4,5-dimethoxyphenol hydrochloride could potentially be synthesized through similar routes involving amino and methoxy precursors .

Molecular Structure Analysis

The molecular structure of related compounds is determined using single-crystal X-ray diffraction, which reveals the crystal system, space group, and lattice parameters . For instance, a compound with a dimethoxyphenyl substituent is reported to have a buckled fused-ring system due to an ethylene linkage, which could suggest that 2-Amino-4,5-dimethoxyphenol hydrochloride might also exhibit a non-planar structure due to steric interactions between substituents .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as isomerization promoted by traces of HCl in chloroform . This indicates that 2-Amino-4,5-dimethoxyphenol hydrochloride might also be susceptible to acid-catalyzed reactions, potentially leading to structural rearrangements or the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic data, molecular electrostatic potential, and hydrogen bonding interactions . For example, the presence of N-H...O and N-H...N hydrogen bonds in the crystal packing of a related compound suggests that 2-Amino-4,5-dimethoxyphenol hydrochloride may also form similar intermolecular interactions, influencing its solubility and stability . Additionally, the electronic properties, such as frontier molecular orbitals and NBO analysis, provide insights into the reactivity and potential applications of these compounds, such as in antimicrobial drugs or as nonlinear optical (NLO) materials .

Scientific Research Applications

Synthesis and Characterization

- 2-Amino-4,5-dimethoxyphenol hydrochloride has been explored in the synthesis of various chemical compounds. For example, the reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran led to the formation of a new dihydrobenzothiazine derivative, showing the compound's utility in creating biologically active molecules (Jaafar et al., 2014).

Antioxidant Properties

- Certain derivatives of 2-Amino-4,5-dimethoxyphenol hydrochloride, such as aminochalcones, have been synthesized and tested for their antioxidant activities. These compounds have shown potential in scavenging free radicals, indicating the compound's relevance in antioxidant research (Sulpizio et al., 2016).

Enzymatic Activity

- In the study of enzyme activities, 2,6-Dimethoxyphenol, a related compound, has been used to measure laccase activity. It demonstrates the potential of 2-Amino-4,5-dimethoxyphenol hydrochloride in biochemical assays involving enzyme kinetics and mechanisms (Solano et al., 2001).

Material Science Applications

- In material science, compounds related to 2-Amino-4,5-dimethoxyphenol hydrochloride have been used in the creation of photoluminescent materials. For example, the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene led to the formation of a new class of π-conjugated oligoaminothiophenes with photoluminescent properties (Ekinci et al., 2000).

X-ray Crystallography and Structural Studies

- Structural and theoretical studies have utilized derivatives of 2-Amino-4,5-dimethoxyphenol hydrochloride. For instance, X-ray crystallography and DFT studies have been conducted on thiazole derivatives, enhancing our understanding of molecular structures and interactions (Castro et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2-Amino-4,5-dimethoxyphenol hydrochloride are not available, research into similar compounds continues to be an active area of study . These compounds are often used as precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name |

2-amino-4,5-dimethoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTGJUWPEZDCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dimethoxyphenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B3034746.png)

![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)

![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)

![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)